molecular formula C30H21N9O B12369017 N-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-6-cyanopyrimidine-4-carboxamide

N-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-6-cyanopyrimidine-4-carboxamide

Cat. No.: B12369017
M. Wt: 523.5 g/mol
InChI Key: JZRNRPDEPJBONH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-6-cyanopyrimidine-4-carboxamide is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-6-cyanopyrimidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core imidazo[4,5-b]pyridine structure, which is then functionalized with various substituents. Key steps include:

    Formation of the imidazo[4,5-b]pyridine core: This is achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the 2-aminopyridin-3-yl and phenyl groups through substitution reactions.

    Final assembly: Coupling of the functionalized imidazo[4,5-b]pyridine with a cyanopyrimidine-4-carboxamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-6-cyanopyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen or addition of hydrogen, which can modify the compound’s reactivity.

    Substitution: Replacement of one functional group with another, often used to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

N-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-6-cyanopyrimidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-6-cyanopyrimidine-4-carboxamide involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of cellular pathways and biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-6-cyanopyrimidine-4-carboxamide: shares structural similarities with other imidazo[4,5-b]pyridine derivatives.

    Other similar compounds: Include various substituted imidazo[4,5-b]pyridines and pyrimidine carboxamides.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C30H21N9O

Molecular Weight

523.5 g/mol

IUPAC Name

N-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-6-cyanopyrimidine-4-carboxamide

InChI

InChI=1S/C30H21N9O/c31-16-21-15-26(36-18-35-21)30(40)34-17-19-8-10-22(11-9-19)39-28(23-7-4-14-33-27(23)32)38-25-13-12-24(37-29(25)39)20-5-2-1-3-6-20/h1-15,18H,17H2,(H2,32,33)(H,34,40)

InChI Key

JZRNRPDEPJBONH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)N=C(N3C4=CC=C(C=C4)CNC(=O)C5=NC=NC(=C5)C#N)C6=C(N=CC=C6)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.